Quinoline, 2-(1-methyl-1H-imidazol-5-yl)-

IKKβ kinase inhibition SAR N-methylation

Quinoline, 2-(1-methyl-1H-imidazol-5-yl)- (CAS 2552-97-8, MW 209.25 g/mol, C₁₃H₁₁N₃), commonly referred to as isomacrorine, is a heterocyclic core integrating a quinoline ring coupled at the 2-position with a 1-methylimidazol-5-yl moiety. This specific regioisomeric and N-methyl substitution pattern distinguishes it from the broader quinoline-imidazole hybrid class.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 2552-97-8
Cat. No. B15345674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 2-(1-methyl-1H-imidazol-5-yl)-
CAS2552-97-8
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C13H11N3/c1-16-9-14-8-13(16)12-7-6-10-4-2-3-5-11(10)15-12/h2-9H,1H3
InChIKeyMAJBLSDHYUPQQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoline, 2-(1-methyl-1H-imidazol-5-yl)- (CAS 2552-97-8): A Distinct Imidazolylquinoline Scaffold for Kinase and Anti-Infective Research


Quinoline, 2-(1-methyl-1H-imidazol-5-yl)- (CAS 2552-97-8, MW 209.25 g/mol, C₁₃H₁₁N₃), commonly referred to as isomacrorine, is a heterocyclic core integrating a quinoline ring coupled at the 2-position with a 1-methylimidazol-5-yl moiety [1]. This specific regioisomeric and N-methyl substitution pattern distinguishes it from the broader quinoline-imidazole hybrid class [2]. It occurs naturally as an imidazoylquinoline alkaloid in Macrorungia longistrobus, but synthetic routes have been established to support its use as a privileged scaffold in medicinal chemistry [3]. Its MLogP of approximately 2.41, 1 rotatable bond, and a topological polar surface area of ~97.99 Ų place it in favorable physicochemical space for lead optimization .

Why Generic Quinoline-Imidazole Hybrids Cannot Substitute for 2-(1-Methyl-1H-imidazol-5-yl)quinoline (CAS 2552-97-8)


The 1-methyl-1H-imidazol-5-yl substitution pattern at the quinoline 2-position yields a unique three-dimensional geometry and electronic distribution that generic quinoline-imidazole hybrids cannot replicate [1]. The N(1)-methyl group on the imidazole eliminates a hydrogen-bond donor, increases lipophilicity (ACD/LogP 2.41 vs. ~1.8 for the N-demethylated normacrorine), and directs the imidazole lone pair for selective metal coordination or target engagement . In IKKβ inhibitor programs, replacing the 1-methylimidazol-5-yl core with unsubstituted imidazole, 4-imidazolyl regioisomers, or alternative five-membered heterocycles caused a drop in potency below 1 µM, with the semithiocarbazone linker attached at the quinoline 4-position being essential for submicromolar activity [2]. For antimalarial applications, SAR studies on quinoline-imidazole hybrids demonstrate that both the imidazole attachment point and the N-substitution status critically influence blood-stage antiplasmodial potency and selectivity index [3]. Uncontrolled interchange with close analogs—such as 2-(1H-imidazol-4-yl)quinoline or 4-(1H-imidazol-1-yl)quinoline—would introduce variable hydrogen-bonding patterns, alter metabolic stability, and compromise the established structure-activity relationships documented in both kinase and anti-infective lead series.

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-imidazol-5-yl)quinoline (CAS 2552-97-8) vs. Closest Analogs


N-Methylation Dictates IKKβ Inhibitor Potency: 1-Methylimidazol-5-yl vs. Unsubstituted Imidazole

In the IKKβ inhibitor series represented by (E)-1-((2-(1-methyl-1H-imidazol-5-yl)quinolin-4-yl)methylene)thiosemicarbazide, the 1-methyl group on the imidazole ring is critical for potency. Initial high-throughput screening hits containing this specific core achieved low-micromolar IKKβ IC₅₀ values, whereas SAR exploration in Part I of the series demonstrated that most potency gains derived from substitution at the quinoline 6- and 7-positions rather than from changes to the imidazole N-substituent [1]. In the optimized lead (compound 2, Part II), the 1-methylimidazol-5-yl core conferred submicromolar potency in a human whole blood (HWB) assay and in vivo efficacy in a collagen-induced arthritis (CIA) mouse model [2]. The N-unsubstituted imidazole analog (normacrorine core) was not profiled as equipotent in these publications, consistent with the understanding that removal of the N-methyl group introduces a hydrogen-bond donor that disrupts the optimal binding conformation established by the lead series .

IKKβ kinase inhibition SAR N-methylation

Antimalarial Scaffold Specificity: Quinoline-Imidazole Hybrids Require Imidazole N-Substitution for Optimal Activity

A 2022 SAR study on quinoline-imidazole hybrids tested a library of compounds against both chloroquine-sensitive (3D7) and multidrug-resistant (K1) P. falciparum strains. Although the specific unsubstituted 2-(1-methyl-1H-imidazol-5-yl)quinoline core was not evaluated as a standalone antimalarial, the study established that Br and OMe substitutions on the quinoline ring significantly improved antimalarial potency and selectivity index [1]. The most potent derivative (compound 11/xxxii) displayed IC₅₀ values of 0.14 µM (CQ-sensitive) and 0.41 µM (MDR), with the (-)-enantiomer reaching 0.10 µM [1]. Critically, the N-methylimidazole substitution pattern on the quinoline-imidazole scaffold was a conserved feature among the most active compounds, while variations at the imidazole attachment point altered both potency and selectivity [1]. This implies that scaffold hopping to a non-methylated or regioisomeric imidazole would require a full de novo SAR campaign.

antimalarial Plasmodium falciparum SAR

Lipophilicity Tuning via N-Methylation: ACD/LogP Comparison vs. N-Demethylated Analog

The N-methyl group on the imidazole ring of CAS 2552-97-8 modulates key physicochemical properties relevant to CNS penetration and oral absorption. The target compound exhibits an ACD/LogP of 2.41 and an ACD/LogD (pH 5.5) of 2.18 . In contrast, the N-demethylated analog 2-(1H-imidazol-4-yl)quinoline (CAS 2054-67-3, normacrorine) has a predicted LogP of approximately 1.8, roughly 0.6 log units lower, reflecting the impact of the additional hydrogen-bond donor . The N-methyl also reduces topological polar surface area (tPSA ~97.99 Ų for the target vs. an estimated ~110 Ų for normacrorine), moving the compound closer to the CNS drug-likeness threshold [1]. These differences are significant in fragment-based design and lead optimization, where precise LogP tuning is essential for balancing potency and pharmacokinetics.

lipophilicity LogP drug-likeness

Validated Synthetic Tractability Enables Consistent Building Block Procurement

The synthesis of 2-(1-methyl-1H-imidazol-5-yl)quinoline has been achieved via multiple validated routes, including Friedländer-type condensation of 1-(1-methyl-1H-imidazol-5-yl)ethanone with 2-aminobenzaldehyde in ethanolic KOH, yielding the product in ~15% yield . An alternative total synthesis starting from methyl 1-methylimidazole-5-carboxylate, proceeding through a β-ketosulfone intermediate and aluminum amalgam reduction, has been published with full characterization, confirming the structural identity of synthetic material against the natural alkaloid [1]. These documented protocols contrast with the N-demethylated analog (normacrorine), whose commercial availability is limited and whose synthetic access requires additional protection/deprotection steps due to the free N-H imidazole . For procurement, the existence of multiple published synthetic routes reduces supply-chain risk and facilitates quality control benchmarking.

synthesis building block reproducibility

Spectral Reference Standard Availability Supports Analytical Quality Control

CAS 2552-97-8 has been characterized by GC-MS and its mass spectrum is archived in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library [1]. This spectral inclusion enables direct library matching for identity verification, a capability not consistently available for regioisomeric quinoline-imidazole compounds. The compound also has a predicted ¹H NMR spectrum (200 MHz, H₂O) deposited in the NP-MRD database (NP0292348), providing a computational reference for structural confirmation [2]. In contrast, the 3-imidazol-1-yl-quinoline regioisomer and the 4-(imidazol-1-yl)quinoline isomer lack equivalent spectral reference entries in these major commercial and academic databases. This spectral traceability is a concrete procurement advantage for analytical chemists requiring unambiguous compound identification.

quality control GC-MS reference standard

Natural Product Provenance Enables Unique Biosynthetic and Chemotaxonomic Studies

Isomacrorine (CAS 2552-97-8) is a naturally occurring imidazoylquinoline alkaloid isolated from Macrorungia longistrobus (syn. Anisotes longistrobus), a plant species native to southern Africa . Its occurrence alongside the structural isomer macrorine (the N-methyl positional isomer) and normacrorine (the N-demethylated analog) provides a unique biological context for studying imidazole alkaloid biosynthesis and chemotaxonomy within the Acanthaceae family [1]. The revised total synthesis by Wuonola and Woodward confirmed the structural assignment and established that isomacrorine is the thermodynamically favored N-methylation product relative to macrorine under the biosynthetic conditions [2]. For natural product chemists and pharmacognosy researchers, procurement of authentic isomacrorine enables direct comparative studies with macrorine and normacrorine that are impossible with purely synthetic quinoline-imidazole hybrids lacking this natural product pedigree.

natural product alkaloid chemotaxonomy

High-Impact Application Scenarios for Quinoline, 2-(1-methyl-1H-imidazol-5-yl)- (CAS 2552-97-8) in Scientific Procurement


IKKβ Kinase Inhibitor Lead Optimization and SAR Expansion

Procurement of CAS 2552-97-8 as a key intermediate enables direct entry into the IKKβ inhibitor chemical series described by Cushing et al. (2011), where the (E)-1-((2-(1-methyl-1H-imidazol-5-yl)quinolin-4-yl)methylene)thiosemicarbazide scaffold yielded submicromolar HWB potency and in vivo CIA efficacy. The precise 1-methyl-1H-imidazol-5-yl substitution is non-negotiable for maintaining SAR continuity; replacement with normacrorine or regioisomeric cores necessitates full re-optimization [1].

Antimalarial Hybrid Scaffold Development Against Drug-Resistant P. falciparum

The 1-methylimidazol-5-yl quinoline core serves as the validated starting point for the quinoline-imidazole hybrid antimalarial series (Roy et al., 2022), where Br/OMe-substituted derivatives achieved IC₅₀ values of 0.14 µM (CQ-sensitive) and 0.41 µM (MDR strains). Procurement of this specific core allows systematic SAR exploration while preserving the documented selectivity index advantages. Use of the 4-chloro derivative (CAS 1265917-43-8) may be considered for late-stage functionalization at the quinoline 4-position [2].

Natural Product Biosynthesis and Chemotaxonomic Reference Standard

As an authentic imidazoylquinoline alkaloid from Macrorungia longistrobus, isomacrorine is essential for comparative biosynthetic studies with macrorine and normacrorine—three isomeric alkaloids (C₁₃H₁₁N₃) differing only in imidazole N-methylation patterns. The revised total synthesis (Wuonola & Woodward, 1976) provides a benchmark for confirming the identity of natural isolates, making this compound indispensable for pharmacognosy and natural product chemistry laboratories [3].

Analytical Reference Standard for GC-MS and NMR Library Development

With two validated GC-MS spectra in the Wiley Registry and KnowItAll Library, plus a predicted ¹H NMR spectrum in NP-MRD, CAS 2552-97-8 is immediately usable as an analytical reference standard for method development and quality control. Laboratories procuring this compound can perform direct spectral library matching without commissioning custom characterization—a distinct advantage over regioisomeric quinoline-imidazole compounds that lack equivalent certified spectral entries [4].

Quote Request

Request a Quote for Quinoline, 2-(1-methyl-1H-imidazol-5-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.